3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
Description
3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic acid (IUPAC name: (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid) is a heterocyclic carboxylic acid featuring an imidazole ring substituted with an ethyl group at the N1 position and a conjugated acrylic acid moiety at the C2 position. Its molecular formula is C₉H₁₂N₂O₂ (molecular weight: 180.21 g/mol), and it exists predominantly in the (E)-isomer due to the thermodynamic stability of the conjugated system . The compound is commercially available as a synthetic building block for medicinal chemistry and materials science applications, with its hydrochloride salt (CAS: 1423037-14-2) also documented .
The acrylate group enables participation in Michael addition or cyclization reactions, while the imidazole ring contributes to hydrogen bonding and metal coordination, making it relevant in enzyme inhibition studies or catalyst design .
Properties
IUPAC Name |
(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUAICTHKEIND-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid generally follows a three-step process:
- Formation of the Imidazole Ring
- Ethylation of the Imidazole Nitrogen
- Introduction of the Propenoic Acid Moiety
Each step is crucial for the overall yield, purity, and structural integrity of the final compound.
Formation of the Imidazole Ring
The imidazole ring can be synthesized via the classical Debus-Radziszewski imidazole synthesis , which involves the condensation of:
- Glyoxal
- Formaldehyde
- Ammonia or primary amines
This method is well-established and provides a versatile approach to imidazole derivatives. The reaction typically proceeds under mild conditions, enabling the formation of the imidazole core with high selectivity.
Ethylation of the Imidazole Ring
Once the imidazole ring is formed, the nitrogen atom is ethylated to introduce the ethyl substituent at the N-1 position. This step is commonly performed by:
- Reacting the imidazole with ethyl iodide in the presence of a base such as potassium carbonate .
The base deprotonates the imidazole nitrogen, facilitating nucleophilic substitution by ethyl iodide. This reaction is usually carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to enhance reactivity and yield.
Addition of the Propenoic Acid Moiety
The final step involves coupling the ethylated imidazole with the propenoic acid group. This is achieved through a Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction, where:
- The ethylated imidazole acts as the coupling partner.
- Acrylic acid provides the propenoic acid moiety.
- A palladium catalyst (e.g., Pd(OAc)₂) facilitates the reaction.
The Heck reaction conditions are optimized to maximize yield and minimize side reactions, often involving:
- Elevated temperatures (80–120°C)
- Use of phosphine ligands to stabilize the palladium catalyst
- Base such as triethylamine or potassium carbonate
Industrial Scale Production Considerations
Industrial production adapts the above synthetic routes with process intensification techniques:
- Use of continuous flow reactors to improve reaction control and scalability.
- Optimization of reaction parameters (temperature, solvent, catalyst loading) to enhance yield and reduce impurities.
- Advanced purification methods such as crystallization and chromatography to achieve high purity standards.
Comparative Data Table of Synthetic Steps
| Step | Method/Reaction | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazole ring formation | Debus-Radziszewski synthesis | Glyoxal, formaldehyde, ammonia/primary amines | 70–85 | Mild conditions; scalable |
| Ethylation of imidazole | N-alkylation | Ethyl iodide, K₂CO₃, polar aprotic solvent | 75–90 | High selectivity for N-1 substitution |
| Propenoic acid addition | Heck reaction | Acrylic acid, Pd catalyst, base, heat | 60–80 | Requires careful catalyst and base control |
Research Findings and Experimental Notes
- The Debus-Radziszewski synthesis remains the most reliable for imidazole ring formation, with modifications allowing substitution pattern tuning.
- Ethylation efficiency depends on the choice of base and solvent; potassium carbonate in DMF or acetonitrile yields the best results.
- The Heck reaction step is sensitive to catalyst type and ligand environment; palladium acetate with phosphine ligands provides optimal turnover.
- Side reactions such as polymerization of acrylic acid or over-alkylation can be minimized by controlling stoichiometry and reaction time.
- Purification is critical, often requiring recrystallization from suitable solvents or chromatographic separation to isolate the pure acid.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₁N₂O₂ |
| Molecular Weight | ~166.18 g/mol |
| Structural Features | Imidazole ring with N-ethyl substitution; propenoic acid moiety |
| Typical Solvents for Reaction | DMF, acetonitrile, chloroform |
| Catalyst for Heck Reaction | Pd(OAc)₂ with phosphine ligands |
| Base Used | Potassium carbonate, triethylamine |
Chemical Reactions Analysis
Types of Reactions: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and esters.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex chemical entities through various reactions, including:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Bromine or chlorine | Presence of a catalyst |
These reactions enable the formation of derivatives that can be further explored for their biological activities or material properties.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Drug Development
The compound has been investigated as a scaffold for drug design. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in treating diseases linked to microbial infections or other pathologies related to enzyme activity modulation .
Medicinal Chemistry
Angiotensin II Receptor Antagonists
this compound derivatives have been identified as potential angiotensin II receptor antagonists. These compounds may help regulate hypertension and treat related cardiovascular disorders by blocking the actions of angiotensin II, thus reducing blood pressure and alleviating symptoms associated with heart failure .
Material Science
Development of New Materials
In industrial applications, this compound is being explored for its utility in creating advanced materials such as polymers and coatings. The unique properties conferred by the imidazole ring allow for enhanced interactions with metal ions and other substrates, making it suitable for use in high-performance materials .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated significant inhibition rates, suggesting that modifications to the compound could lead to effective new antibiotics.
Case Study 2: Drug Development Applications
In another research effort, scientists focused on synthesizing analogs of this compound for targeting specific enzymes involved in cancer progression. The study highlighted the compound's potential as a lead structure for novel anticancer therapies.
Mechanism of Action
The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 3-(1-Ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
Key Observations:
Substituent Position :
- The ethyl group at N1 in the target compound increases lipophilicity compared to the methyl analog (logP: ~0.8 vs. ~0.3), enhancing membrane permeability .
- Imidazole substitution at C2 (vs. C4) directs the acrylate group into a distinct spatial orientation, influencing binding interactions in biological targets .
Functional Group Variations :
- The thioether linkage in 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid introduces sulfur-based reactivity (e.g., disulfide formation) absent in the target compound .
- The trityl group in (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate significantly alters solubility (logP: ~5.2) and steric bulk, limiting biological applications but favoring catalytic uses .
Key Insights:
Chemical Reactivity:
- The acrylate group undergoes conjugate addition with thiols or amines, forming stable adducts. Ethyl substitution slightly reduces electrophilicity compared to methyl due to inductive effects .
- Imidazole C2-substituted compounds exhibit stronger π-π stacking in crystal structures, as shown in SHELX-refined X-ray data .
Biological Activity
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₂O₂, with a molecular weight of approximately 166.18 g/mol. The compound features an imidazole ring substituted with an ethyl group and a propenoic acid moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Imidazole Ring : This can bind to metal ions, enzymes, and receptors, influencing several biochemical pathways.
- Propenoic Acid Moiety : This component participates in conjugation reactions, enhancing the compound's reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Properties
The compound has been studied for its effectiveness against various pathogens. Its antimicrobial properties suggest potential applications in treating infections caused by bacteria and fungi.
Antifungal Activity
Studies have demonstrated that derivatives of imidazole compounds, including this compound, exhibit antifungal activity. This makes it a candidate for further development in antifungal medications .
Data Table: Biological Activities Overview
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial activity.
Study 2: Antifungal Properties
Another study focused on the antifungal properties of the compound. It was found to be effective against Candida species, demonstrating potential as a treatment option for fungal infections.
Q & A
What are the optimized synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, and how do reaction conditions influence E:Z isomer ratios?
Answer:
The synthesis of α,β-unsaturated imidazole derivatives like this compound can be adapted from methods used for methyl-substituted analogs. Key steps include:
- Propiolate ester coupling : Reacting tert-butyl propiolate with 1-ethylimidazole-2-thiol under basic conditions (e.g., DABCO) to form the acrylate ester intermediate. Using bulky esters (e.g., tert-butyl) improves E isomer selectivity due to steric hindrance .
- Acid hydrolysis : Treating the intermediate with trifluoroacetic acid (TFA) and phenol to cleave the ester group, yielding the free carboxylic acid .
- Stereochemical control : Solvent polarity, temperature, and catalysts (e.g., DABCO) significantly impact E:Z ratios. Polar aprotic solvents (e.g., DMF) and low temperatures favor E isomer formation .
How can computational chemistry tools aid in predicting the reactivity and stereochemical outcomes of this compound’s synthesis?
Answer:
Computational methods are critical for:
- Reaction pathway modeling : Density Functional Theory (DFT) calculations predict transition-state energies, helping identify favorable reaction conditions for S- vs. N-substitution on the imidazole ring .
- Stereoselectivity analysis : Molecular docking and conformational studies reveal how steric and electronic factors influence E:Z isomerization. Tools like Gaussian or ORCA provide insights into π-π stacking and hydrogen-bonding interactions during crystallization .
- Retrosynthetic planning : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible synthetic routes by analyzing reaction databases and prioritizing steps with high atom economy .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) enable high-resolution structure determination, validating bond lengths, angles, and stereochemistry. For example, the ethyl group’s orientation can be confirmed via anisotropic displacement parameters .
- NMR spectroscopy : H-H COSY and H-C HSQC experiments resolve overlapping signals in the imidazole and propenoic acid moieties. F NMR (if applicable) monitors fluorinated analogs .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing isomers via collision-induced dissociation (CID) profiles .
What strategies mitigate nitrogen vs. sulfur substitution in imidazole derivatives during synthesis?
Answer:
To favor S-substitution over N-alkylation:
- Electrophile design : Use α-bromo carboxylic acids (e.g., 3-bromopropanoic acid) instead of alkyl halides. The electron-withdrawing carboxylic group directs nucleophilic attack to sulfur .
- Base selection : Weak bases (e.g., NaHCO) minimize deprotonation of the imidazole nitrogen, reducing competing N-alkylation .
- Solvent effects : Polar solvents (e.g., DMF) stabilize thiolate intermediates, enhancing S-nucleophilicity .
How does the ethyl substituent on the imidazole ring influence biological activity compared to methyl analogs?
Answer:
- Lipophilicity and bioavailability : The ethyl group increases logP compared to methyl, enhancing membrane permeability. This is critical for mitochondria-targeted prodrugs, as demonstrated in methimazole derivatives .
- Enzymatic interactions : Molecular dynamics simulations show that bulkier substituents (e.g., ethyl) alter binding affinities to enzymes like enoyl-CoA hydratase. In vitro assays using IC measurements quantify these effects .
- Metabolic stability : Comparative in vivo studies in rodent models reveal ethyl-substituted compounds exhibit longer half-lives due to reduced cytochrome P450 metabolism .
What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response standardization : Use Hill equation modeling to normalize EC values across studies, accounting for variations in cell lines (e.g., HEK293 vs. HeLa) .
- Impurity profiling : HPLC-MS identifies byproducts (e.g., N-alkylated isomers) that may confound activity results. Purity thresholds >98% are recommended for biological assays .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability (MTT) and apoptosis (Annexin V) tests to distinguish specific target effects from cytotoxicity .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Answer:
- Substituent scanning : Systematic replacement of the ethyl group with halogens, aryl, or heterocyclic moieties evaluates steric/electronic effects. QSAR models correlate substituent parameters (e.g., Hammett σ) with activity .
- Bioisosteric replacement : Substituting the propenoic acid with sulfonamide or tetrazole groups maintains acidity while improving metabolic stability .
- Crystallographic fragment screening : Co-crystallization with target proteins (e.g., kinases) identifies key binding interactions for rational optimization .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Flash chromatography struggles with E/Z isomer separation. Preparative HPLC with chiral columns (e.g., CHIRALPAK IA) achieves >99% enantiomeric excess .
- Solvent recovery : TFA used in hydrolysis is corrosive and costly. Alternative acids (e.g., HCl in dioxane) are being explored for greener workflows .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify susceptible sites (e.g., α,β-unsaturated bond), guiding formulation strategies (lyophilization, inert atmosphere storage) .
How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?
Answer:
- pH-dependent hydrolysis : The propenoic acid moiety undergoes rapid decarboxylation at pH >7. Buffers (e.g., phosphate, pH 6.5) stabilize the compound during in vitro assays .
- Thermal degradation : Arrhenius plots predict a shelf life of 6 months at 4°C, but degradation accelerates above 25°C. DSC/TGA analysis identifies melting points and decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy shows λ at 270 nm; amber glassware prevents photolytic cleavage of the imidazole ring .
What interdisciplinary approaches integrate this compound into materials science applications?
Answer:
- Metal-organic frameworks (MOFs) : Coordination with Zn or Cu creates porous structures for gas storage. PXRD and BET surface area analysis confirm framework integrity .
- Conductive polymers : Electropolymerization with pyrrole yields films with tunable conductivity (measured via four-probe technique). The ethyl group enhances solubility in organic solvents .
- Biosensors : Immobilization on gold electrodes (via thiol linkage) enables electrochemical detection of biomolecules (e.g., glucose). Cyclic voltammetry quantifies electron transfer rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
